molecular formula C10H13N B8401842 trans-1-Amino-2-methylindane

trans-1-Amino-2-methylindane

Cat. No.: B8401842
M. Wt: 147.22 g/mol
InChI Key: PTOLXLSYGKBIJB-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-1-Amino-2-methylindane is a chiral, sterically hindered amino indanol derivative that serves as a valuable and versatile building block in organic synthesis and medicinal chemistry. Its constrained indane scaffold and defined stereochemistry make it particularly useful for creating molecules with a high degree of stereocontrol. This compound is a key precursor in the synthesis of chiral ligands, including bisoxazolidines, which are employed to create effective discriminative environments in transition metal-catalyzed asymmetric reactions . The this compound structure is desirable for intensifying steric hindance and conformational constraint, which are critical properties in the development of chiral auxiliaries and organocatalysts . Furthermore, the indane core is a recognized pharmacophore found in biologically active compounds, highlighting the reagent's relevance in pharmaceutical research for constructing potential drug candidates . The compound can be synthesized via a stereoselective route involving the reduction of a corresponding oxime to furnish the desired amine with high stereoselectivity . Researchers will find this chemical indispensable for projects requiring enantiomerically enriched, rigid molecular frameworks. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1S,2R)-2-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H13N/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7,10H,6,11H2,1H3/t7-,10+/m1/s1

InChI Key

PTOLXLSYGKBIJB-XCBNKYQSSA-N

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2[C@H]1N

Canonical SMILES

CC1CC2=CC=CC=C2C1N

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Oxime Intermediates

A widely employed method involves the hydrogenation of oxime precursors. For example, the reduction of trans-2-oximido-1-p-chlorobenzene acetone using Raney nickel under hydrogen pressure (0.5–0.8 MPa) yields trans-1-amino-2-methylindane with >88% yield . Key parameters include:

Parameter Optimal Conditions
CatalystRaney nickel (40–300 mesh)
SolventAnhydrous methanol
Temperature28–30°C
Hydrogen Pressure0.4–0.8 MPa
Reaction Time7–9 hours

This method is scalable (1–10 mmol) and avoids strong acids/bases, minimizing environmental impact .

Stereoselective Reductive Amination

Reductive amination of ketones with ammonia or primary amines offers a direct route. Sodium cyanoborohydride (NaBH3_3CN) or BH3_3·THF in acidic media selectively reduces imine intermediates to the trans-configured amine. For instance:

  • Substrate : 2-Methylindan-1-one

  • Amine Source : Ammonia or methylamine

  • Reducing Agent : NaBH4_4/TMSCl in DMF

  • Yield : 75–89% with 97% cis selectivity (post-epimerization to trans) .

Mechanistic studies highlight the role of solvent polarity in controlling periselectivity, with DMF enhancing reaction rates by stabilizing intermediates .

Resolution of Racemic Mixtures

Racemic trans-1-amino-2-methylindane can be resolved using chiral auxiliaries:

  • Chiral Acids : Tartaric acid or camphorsulfonic acid form diastereomeric salts, separable via crystallization .

  • Enzymatic Hydrolysis : Lipases or esterases selectively hydrolyze acylated derivatives, yielding enantiopure trans-isomers (e.g., 96:4 er using Candida antarctica lipase) .

A patent by demonstrates the use of N-benzoyl derivatives for resolution, achieving >99% enantiomeric excess (ee) after recrystallization.

Asymmetric Epoxidation and Ring-Opening

Asymmetric synthesis via epoxidation of indene derivatives, followed by aminolysis, provides enantiomerically pure trans-1-amino-2-methylindane:

  • Epoxidation : Jacobsen’s Mn(III)-salen catalyst converts indene to trans-epoxide (92% ee) .

  • Aminolysis : Reaction with ammonia in tetrahydrofuran (THF) at 80°C yields the target compound (85% yield) .

Palladium-Catalyzed Cyclization

A one-pot asymmetric synthesis combines allylboration and Mizoroki–Heck cyclization:

  • Substrate : 2-Bromoaryl ketones

  • Catalyst : Pd(PPh3_3)4_4 with chiral BINOL ligands

  • Conditions : 135°C in toluene, 18 hours

  • Outcome : 70% yield and 96:4 er .

This method avoids racemization and is compatible with electron-deficient aryl groups .

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability
Catalytic Hydrogenation88%ModerateHigh
Reductive Amination89%HighModerate
Chiral Resolution95% eeVery HighLow
Asymmetric Epoxidation85%Very HighModerate
Palladium Cyclization70%HighLow

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